21-Dehydro Desoxymetasone is derived from steroidal precursors and is classified under glucocorticoids, a class of corticosteroids that play a crucial role in regulating inflammation and immune responses. It is categorized specifically as a 21-hydroxysteroid, indicating the presence of a hydroxyl group at the 21-position of the steroid backbone. This compound is often used in quality control during the production of related corticosteroids like Desoximetasone and Dexamethasone, as well as in various analytical studies.
The synthesis of 21-Dehydro Desoxymetasone involves several key steps starting from steroidal precursors. The synthetic routes typically include:
These steps are optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification. The industrial production methods mirror these laboratory techniques but are scaled for efficiency.
The molecular structure of 21-Dehydro Desoxymetasone can be represented as follows:
21-Dehydro Desoxymetasone can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for research purposes.
The mechanism of action for 21-Dehydro Desoxymetasone, similar to other glucocorticoids, primarily involves:
This multi-faceted mechanism underlies its anti-inflammatory effects, making it a valuable compound in therapeutic applications.
21-Dehydro Desoxymetasone finds application in various scientific fields:
The systematic naming of 21-Dehydro Desoxymetasone follows IUPAC conventions that precisely describe its stereochemistry and functional groups. Its primary designation is 2-((8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde, reflecting the saturated phenanthrene backbone, ketone functionality at C3, and the critical aldehyde group at C21 [8] [9].
Table 1: Systematic Nomenclature and Common Synonyms
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Common Synonyms | 21-Dehydro-17-Deoxy-Dexamethasone; Dexamethasone Impurity 4; 21-Hydroxy desoximetasone; 9-Fluoro-11β,21,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione |
CAS Numbers (Anhydrous/Hydrated) | 1188271-71-7 (Anhydrous); 2964-79-6 (Hydrated) |
The compound exhibits variable hydration states in commercial reference materials. The anhydrous form (C₂₂H₂₇FO₄; MW 374.45 g/mol) contrasts with the monohydrate form (C₂₂H₂₇FO₅·H₂O or C₂₂H₂₉FO₆; MW 408.46 g/mol), with the latter frequently employed as an analytical reference standard [2] [3] . Alternative naming conventions historically describe it as 9-Fluoro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-al Hydrate, emphasizing its pregnane steroid framework and aldehyde functionality [3].
21-Dehydro Desoxymetasone occupies a unique structural niche between dexamethasone and desoximetasone, with specific modifications that dictate its pharmacological profile:
Table 2: Structural Comparison with Related Corticosteroids
Structural Feature | 21-Dehydro Desoxymetasone | Dexamethasone | Desoximetasone |
---|---|---|---|
C21 Functional Group | -CHO (aldehyde) | -CH₂OH (primary alcohol) | -CH₂OH (primary alcohol) |
17α-Hydroxyl Group | Absent | Present | Absent |
C11 Hydroxyl Group | Present (β-configuration) | Present (β-configuration) | Present (β-configuration) |
C9 Substituent | Fluorine | Fluorine | Fluorine |
C16 Methyl Group | α-configuration | α-configuration | α-configuration |
Molecular Formula (Base) | C₂₂H₂₇FO₄ | C₂₂H₂₉FO₅ | C₂₂H₂₉FO₄ |
The combined effect of these modifications significantly reduces glucocorticoid receptor affinity compared to both dexamethasone and desoximetasone. Preclinical evidence suggests diminished transactivation potential through glucocorticoid response elements (GREs), though it retains sufficient molecular recognition to potentially interfere with receptor binding of active compounds when present as an impurity [4] [7].
21-Dehydro Desoxymetasone is pharmacologically significant primarily as a degradation product and process-related impurity in dexamethasone and desoximetasone formulations. Its emergence follows predictable chemical pathways:
Table 3: Analytical Characterization in Pharmaceutical Applications
Analytical Parameter | Specification | Methodology |
---|---|---|
Detection Wavelength | 254 nm | UV/PDA in HPLC |
Retention Time (Relative to Dexamethasone) | ~0.8-0.9 | RP-HPLC (C18 column) |
Mass Spectral Identification | [M+H]+ = 375.2 (anhydrous); [M+H]+ = 409.2 (hydrate) | LC-MS/MS |
Linearity Range | LOQ to 200% of specification limit | ICH-validated HPLC |
Regulatory Threshold | Typically ≤0.2% | USP/EP monographs |
Emerging research indicates potential biological implications beyond analytical concerns. In vitro studies suggest that 21-Dehydro Desoxymetasone may exhibit altered transrepression activity compared to dexamethasone, potentially impacting cytokine suppression profiles. Though not directly therapeutic, these properties warrant monitoring in impurity profiling due to possible modulation of the parent drug’s immunomodulatory effects [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7